

Technical Guide: Deuterium Labeling in Indomethacin-d4

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Compound of Interest

Compound Name: Indomethacin-d4

Cat. No.: B1140470

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This technical guide provides a comprehensive overview of the deuterium labeling positions in **Indomethacin-d4**, tailored for researchers, scientists, and professionals in drug development. This document outlines the precise locations of deuterium incorporation, presents key quantitative data, and describes relevant experimental methodologies.

Introduction

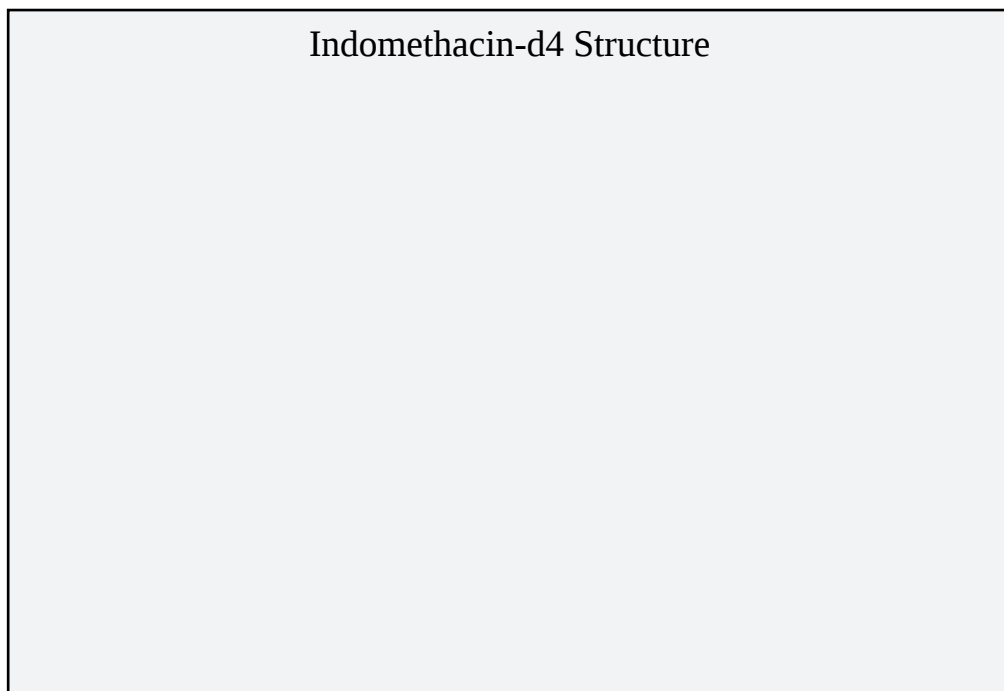
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. Its deuterated analog, **Indomethacin-d4**, serves as an invaluable internal standard for pharmacokinetic studies and quantitative analysis using mass spectrometry-based methods. The strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling accurate quantification in complex biological matrices.

Deuterium Labeling Positions

The deuterium atoms in **Indomethacin-d4** are located on the 4-chlorobenzoyl moiety of the molecule. Specifically, the four deuterium atoms replace hydrogen atoms at the 2, 3, 5, and 6 positions of the phenyl ring.

The formal chemical name for **Indomethacin-d4** is 1-(4-chlorobenzoyl-2,3,5,6-d4)-5-methoxy-2-methyl-1H-indole-3-acetic acid.[1] The IUPAC name is 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid.[2]

The structural representation of **Indomethacin-d4** with the labeled positions is depicted in the diagram below.



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Caption: Chemical structure of **Indomethacin-d4** indicating the deuterium labeling on the chlorobenzoyl ring.

Quantitative Data

The key physicochemical properties of **Indomethacin-d4** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	87377-08-0	[1][2]
Molecular Formula	C ₁₉ H ₁₂ D ₄ ClNO ₄	[1]
Formula Weight	361.8 g/mol	[1]
Isotopic Purity	≥98% (as specified by commercial suppliers)	[3]
Deuterated Forms	≥99% (d ₁ -d ₄)	[1]

Experimental Protocols

The characterization and application of **Indomethacin-d4** involve various analytical techniques. Below are descriptions of common experimental methodologies.

4.1. Synthesis

While specific synthesis routes for commercially available **Indomethacin-d4** are often proprietary, a common approach involves the acylation of the indole nitrogen of the indomethacin precursor with deuterated 4-chlorobenzoyl chloride.[4] An alternative method for deuterium labeling of indole compounds is through an acid-catalyzed hydrogen-deuterium exchange reaction.[5] For instance, 3-substituted indoles can be deuterated by treatment with deuterated sulfuric acid in deuterated methanol.[5]

4.2. Analytical Characterization

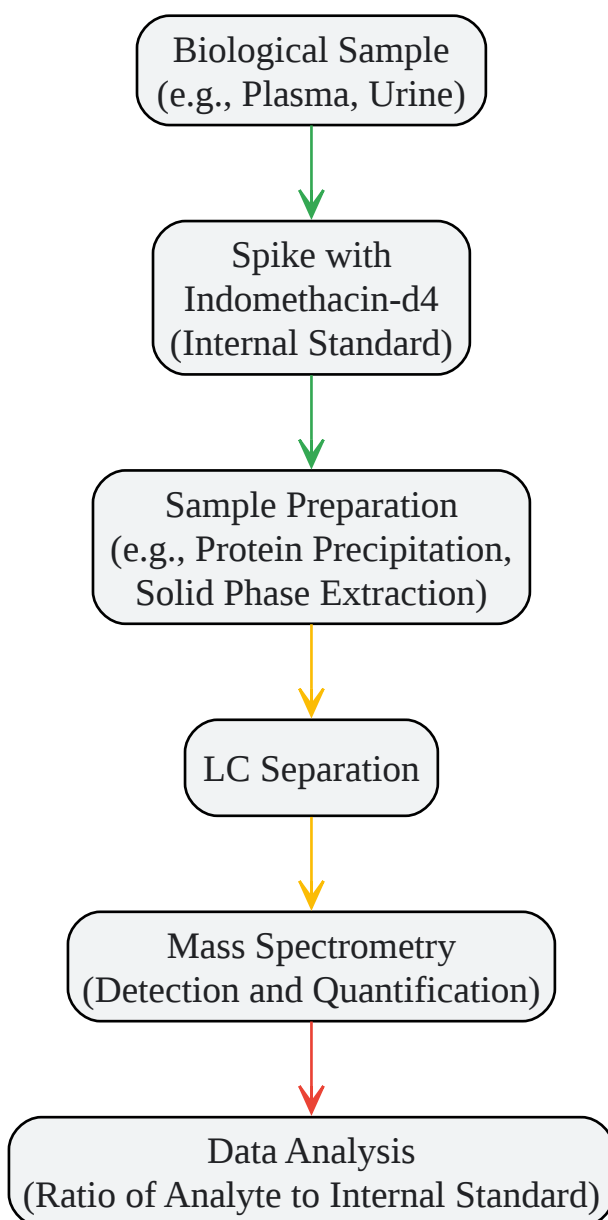
The identity and isotopic purity of **Indomethacin-d4** are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and location on the aromatic ring. A study on chlorobenzyl-d₄-Indomethacin utilized ²H Magic Angle Spinning (MAS) NMR spectroscopy with a 5 kHz MAS and a 2 ms 45-degree excitation pulse.[3]

- ^1H NMR: The absence of signals in the aromatic region corresponding to the 2, 3, 5, and 6 positions of the 4-chlorobenzoyl ring confirms successful deuteration.
- ^{13}C NMR: Subtle shifts in the carbon signals of the deuterated ring can be observed due to the isotopic effect of deuterium.
- Mass Spectrometry (MS):
 - Mass spectrometry is used to confirm the molecular weight of **Indomethacin-d4** and to assess its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound ($m/z \approx 361.8$). The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of d4, as well as any d1, d2, or d3 species. **Indomethacin-d4** is frequently employed as an internal standard for the quantification of indomethacin in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][6][7]}

4.3. Experimental Workflow for Quantification

The use of **Indomethacin-d4** as an internal standard in a typical quantitative LC-MS workflow is outlined below. This process ensures high accuracy and precision in the measurement of the non-deuterated drug in a sample.



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Caption: A generalized workflow for the quantitative analysis of Indomethacin using **Indomethacin-d4** as an internal standard.

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